Bicyclo[3.2.1]octan-3-amine
Overview
Description
Bicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound characterized by its unique bicyclo[3.2.1]octane framework. This structure is notable for its rigidity and the presence of a nitrogen atom, which imparts significant chemical reactivity and potential biological activity. The bicyclo[3.2.1]octane ring system is a common motif in many biologically active natural products, particularly sesquiterpenes and diterpenes .
Scientific Research Applications
Bicyclo[3.2.1]octan-3-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals. In biology, its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. In medicine, it is used in the development of drugs targeting specific molecular pathways. Industrially, it is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
Target of Action
Bicyclo[3.2.1]octan-3-amine is a nitrogen-containing heterocycle . These types of compounds are known for their bioactive properties and are particularly interesting from a pharmaceutical point of view
Mode of Action
The mode of action of Bicyclo[32Nitrogen-containing heterocycles like bicyclo[321]octan-3-amine are known to interact with various biological targets due to their unique structure .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[32Nitrogen-containing heterocycles are known to be involved in a variety of biochemical pathways due to their bioactive properties .
Result of Action
The specific molecular and cellular effects of Bicyclo[32Nitrogen-containing heterocycles are known for their bioactive properties, suggesting that they may have significant effects at the molecular and cellular levels .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing bicyclo[3.2.1]octan-3-amine involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity. Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of this compound. These products are often used as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Bicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and tricyclo[3.2.1.02.7]octane . These compounds share the bicyclic framework but differ in their functional groups and biological activities. The presence of the amine group in this compound imparts unique reactivity and potential for biological activity, distinguishing it from its analogs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique bicyclic framework and chemical reactivity make it a valuable intermediate in the synthesis of complex molecules. The compound’s potential biological activities and industrial applications further highlight its importance in research and development.
Properties
IUPAC Name |
bicyclo[3.2.1]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYGEIZENRQYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536346 | |
Record name | Bicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736867-32-6 | |
Record name | Bicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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